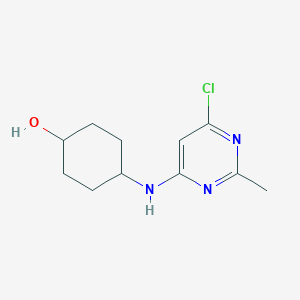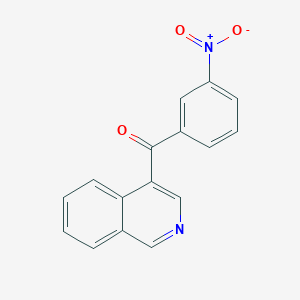
4-(3-Nitrobenzoyl)isoquinoline
Vue d'ensemble
Description
4-(3-Nitrobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H10N2O3 . It has a molecular weight of 278.27 . The IUPAC name for this compound is 4-isoquinolinyl (3-nitrophenyl)methanone .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as 4-(3-Nitrobenzoyl)isoquinoline, has been a subject of research in recent years . Various methods have been developed, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 4-(3-Nitrobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H .Physical And Chemical Properties Analysis
4-(3-Nitrobenzoyl)isoquinoline is a weak base . Its physical and chemical properties are similar to those of other isoquinoline derivatives .Applications De Recherche Scientifique
- Scientific Field : Organic and Pharmaceutical Chemistry .
- Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
- Methods of Application : Various methods have been proposed for the synthesis of isoquinoline derivatives, including the use of phthalimide as the raw material, rearrangement under strong alkaline conditions, and decarboxylation .
- Results or Outcomes : The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies. Some of those have already been implemented via semi-synthesis or total synthesis .
- Scientific Field : Organic Chemistry .
- Application Summary : Pyrrolo[2,1-a]isoquinolines are synthesized from isoquinoline derivatives, including potentially "4-(3-Nitrobenzoyl)isoquinoline" .
- Methods of Application : The synthesis involves multicomponent reactions .
- Results or Outcomes : The product, 1-Acetyl-3-(3-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline, was obtained with a yield of 70% .
Synthesis of Isoquinoline and Its Derivatives
Synthesis of Pyrrolo[2,1-a]isoquinolines
- Scientific Field : Medicinal Chemistry .
- Application Summary : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes functionalized quinoline motifs, which could potentially include “4-(3-Nitrobenzoyl)isoquinoline”.
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
- Scientific Field : Organic Chemistry .
- Application Summary : 1-Acetyl-3-(3-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline is synthesized from "4-(3-Nitrobenzoyl)isoquinoline" .
- Methods of Application : The synthesis involves multicomponent reactions .
- Results or Outcomes : The product, 1-Acetyl-3-(3-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline, was obtained with a yield of 70% .
Functionalized Quinoline Motifs
Synthesis of 1-Acetyl-3-(3-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Isoquinoline derivatives, including potentially “4-(3-Nitrobenzoyl)isoquinoline”, are used in pharmaceutical research due to their wide range of biological activities .
- Methods of Application : The compounds are synthesized and then tested for their biological activities .
- Results or Outcomes : The results of these studies contribute to the development of new drugs .
- Scientific Field : Organic Chemistry .
- Application Summary : “4-(3-Nitrobenzoyl)isoquinoline” can be used as a starting material in the synthesis of other complex organic compounds .
- Methods of Application : The compound is used in various chemical reactions to synthesize new compounds .
- Results or Outcomes : The synthesized compounds can be used in various fields such as medicine, agriculture, and materials science .
Pharmaceutical Research
Chemical Synthesis
Propriétés
IUPAC Name |
isoquinolin-4-yl-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKLNXWTMEIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280055 | |
| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrobenzoyl)isoquinoline | |
CAS RN |
1187166-43-3 | |
| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



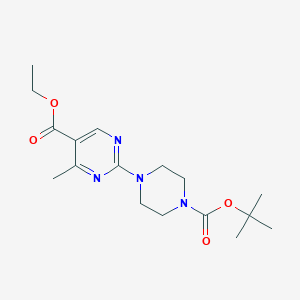
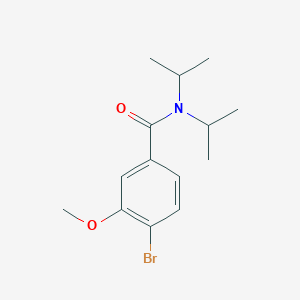
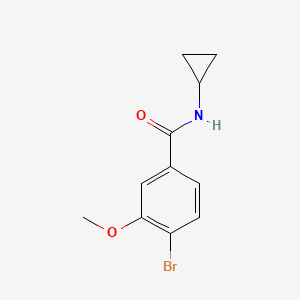
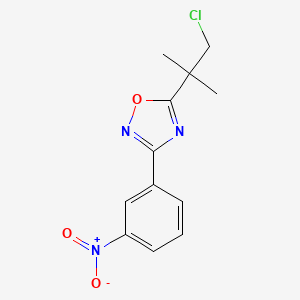

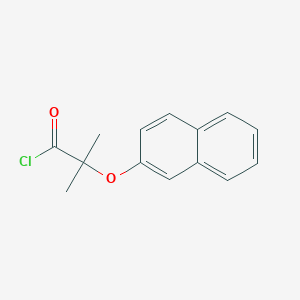
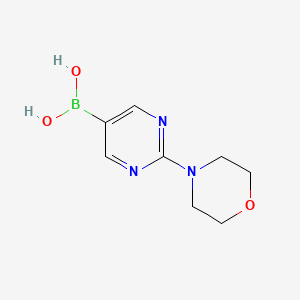
![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)

![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
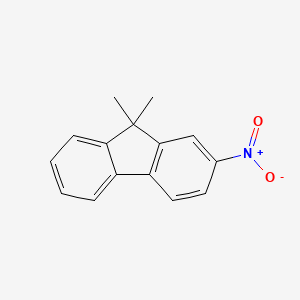
![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)
